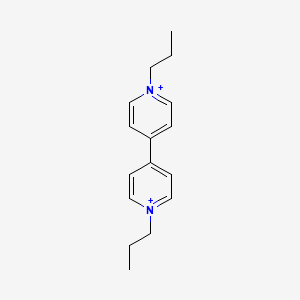

1,1'-Dipropyl-4,4'-bipyridinium

Description

Structure

3D Structure

Properties

CAS No. |

46903-41-7 |

|---|---|

Molecular Formula |

C16H22N2+2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C16H22N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3/q+2 |

InChI Key |

ZEBGBBHACLKGGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

N-Alkylation and Quaternization Reactions of 4,4'-Bipyridine (B149096) Precursors

The synthesis of 1,1'-dipropyl-4,4'-bipyridinium and its analogs primarily relies on the quaternization of the nitrogen atoms of a 4,4'-bipyridine precursor. This process can be achieved through several methods, each offering distinct advantages.

Direct N-Alkylation with Propylating Agents

The most direct route to this compound involves the N-alkylation of 4,4'-bipyridine with a suitable propylating agent. This reaction is a classic example of a Menschutkin reaction, where the lone pair of electrons on the pyridine (B92270) nitrogen attacks the electrophilic carbon of the propyl group.

Commonly used propylating agents include propyl halides such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the formation of the charged bipyridinium product. The reaction temperature can be varied to control the reaction rate, with elevated temperatures often employed to ensure complete di-alkylation.

A general representation of the reaction is as follows: 4,4'-Bipyridine + 2 CH3CH2CH2-X → [CH3CH2CH2-(C10H8N2)-CH2CH2CH3]2+ 2X- (where X = Br, I)

The choice of the leaving group on the propylating agent can influence the reaction rate, with iodide being a better leaving group than bromide, thus leading to faster reaction times.

Synthesis via Sulfonatopropyl Linkers and Related Functionalizations

An important variation in the synthesis of bipyridinium compounds involves the use of propylating agents bearing additional functional groups. A notable example is the introduction of sulfonate groups, leading to compounds like 1,1'-bis(3-sulfonatopropyl)-4,4'-bipyridinium. acs.org This is typically achieved by reacting 4,4'-bipyridine with 1,3-propanesultone.

This functionalization imparts high water solubility to the viologen derivative, which is a critical property for applications in aqueous systems. acs.org The sulfonate groups also influence the electrochemical properties of the molecule. The presence of these anionic groups can modulate the redox potential and affect the stability of the radical cation species formed upon one-electron reduction. acs.org For instance, the sulfonate-functionalized viologen, (SPr)2V, has been investigated as an anolyte in neutral aqueous organic redox flow batteries. acs.org

Strategies for Modifying the Bipyridinium Scaffold

Beyond the direct synthesis of this compound, significant research has focused on modifying the core bipyridinium structure to fine-tune its electronic and steric properties.

Positional Isomerism in Bipyridines and its Synthetic Implications

The connectivity of the two pyridine rings plays a crucial role in the properties of the resulting bipyridinium compound. While this article focuses on the 4,4'-isomer, it is important to understand the synthetic implications of other isomers like 2,2'- and 3,3'-bipyridine.

The synthesis of these isomers often requires different strategies. For example, the synthesis of 2,2'-bipyridines can be achieved through various coupling reactions, such as Suzuki, Stille, or Negishi couplings of appropriately substituted pyridine precursors. mdpi.comresearchgate.net The geometry of the 2,2'-isomer allows it to act as a chelating ligand for metal ions, a property not shared by the linear 4,4'-isomer. nih.gov This difference in coordination ability has profound implications for their applications in catalysis and materials science. nih.gov

The 3,3'- and other asymmetrically substituted bipyridines also present unique synthetic challenges and result in compounds with distinct electronic and steric environments. acs.org The choice of the bipyridine isomer as the starting material is therefore a critical decision that dictates the fundamental properties of the final bipyridinium product.

| Isomer | Key Structural Feature | Primary Synthetic Routes |

| 4,4'-Bipyridine | Linear arrangement of pyridine rings | Direct coupling of pyridine |

| 2,2'-Bipyridine | cis or trans conformation, chelating | Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) mdpi.comresearchgate.net |

| 3,3'-Bipyridine | Angled arrangement | Cross-coupling reactions |

Tuning N-Substituents for Altered Electronic and Steric Environments

The nature of the N-substituents on the bipyridinium core has a significant impact on its properties. In the case of this compound, the propyl groups provide a certain level of steric bulk and electronic influence. However, by varying the N-alkyl groups, these properties can be systematically tuned.

For example, introducing bulkier alkyl groups can sterically hinder the approach of other molecules, which can be advantageous in preventing unwanted side reactions or controlling intermolecular interactions. acs.org Conversely, smaller N-substituents like methyl groups, as in methyl viologen, result in a more compact structure.

Furthermore, the electronic nature of the substituents can be altered. Introducing electron-withdrawing or electron-donating groups on the alkyl chains can modify the redox potential of the bipyridinium system. This principle of molecular engineering is crucial for designing viologen derivatives with specific electrochemical characteristics for applications such as redox flow batteries. acs.org

| N-Substituent | Potential Effect on Bipyridinium Properties |

| Methyl | Minimal steric hindrance. |

| Propyl | Moderate steric bulk. |

| Sulfonatopropyl | Increased water solubility, altered redox potential. acs.org |

| Bulky Alkyl Groups | Increased steric hindrance, potential for enhanced stability. acs.org |

Integration of Extended π-Conjugated Systems

A powerful strategy for modifying the electronic properties of bipyridinium compounds is to integrate them into larger π-conjugated systems. acs.org This can be achieved by attaching aromatic or other unsaturated groups to the bipyridine core or to the N-substituents.

Extending the π-conjugation can lead to several important effects:

Red-Shifted Absorption Spectra: The energy of the electronic transitions is lowered, causing the compound to absorb light at longer wavelengths. rsc.org

Altered Redox Potentials: The delocalization of electrons over a larger system affects the ease of reduction and oxidation.

Enhanced Non-Linear Optical Properties: Extended π-systems are often associated with significant third-order optical nonlinearities. rsc.org

Aggregation-Induced Emission (AIE): In some cases, extending the π-system can lead to materials that are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org

The synthesis of these extended systems often involves cross-coupling reactions to attach the π-conjugated moieties to the bipyridine scaffold. rsc.org The resulting molecules can exhibit complex photophysical and electrochemical behavior, including the formation of π-dimers and other aggregates. acs.org

Controlled Synthesis of Bipyridinium-Based Assemblies and Polymers

The controlled synthesis of polymers incorporating the this compound moiety allows for the precise arrangement of monomer units, leading to well-defined macromolecular structures. This control is essential for creating functional materials where the polymer's properties are directly linked to its composition and architecture.

DNA-Templated Polymerization Techniques

DNA-templated synthesis is a powerful bottom-up approach for the fabrication of one-dimensional nanostructures with exceptional control over the sequence and spacing of monomer units. ncl.ac.uk This technique utilizes the specific base-pairing of DNA to guide the assembly and subsequent polymerization of monomers. In the context of bipyridinium-based polymers, monomer units can be functionalized with a polymerizable group and a DNA-binding moiety.

In a relevant study, conductive polymer nanowires were prepared using DNA-templating methods from modular monomer units. These monomers consisted of a polymerizable pyrrole (B145914) group and a flexible alkyl linker attached to bipyridine groups, providing metal-binding sites within the polymer. ncl.ac.uk This approach demonstrates the feasibility of using DNA as a scaffold to direct the polymerization of bipyridinium-containing monomers. The resulting polymer/DNA hybrid nanowires can exhibit unique electronic and morphological properties. ncl.ac.uk The process typically involves the synthesis of monomer-oligonucleotide conjugates, which then self-assemble onto a longer DNA template strand through Watson-Crick base pairing. The close proximity of the monomers on the DNA template facilitates their polymerization, often initiated chemically or photochemically.

While direct DNA-templated polymerization of this compound has not been extensively documented in publicly available research, the principles established with similar bipyridinium derivatives provide a clear blueprint for such a synthesis. The propyl chains of this compound could be functionalized with a polymerizable group (e.g., an acrylate (B77674) or a terminal alkyne for click chemistry) and a short DNA strand. These functionalized monomers could then be aligned on a complementary DNA template for polymerization.

Modular Design of Monomer Units

The modular design of monomer units is a synthetic strategy that allows for the systematic variation of a polymer's properties by independently modifying different components of the monomer. This approach is particularly well-suited for creating libraries of polymers with fine-tuned characteristics. For bipyridinium-based polymers, a modular monomer could be conceptually divided into three parts: the bipyridinium core, the N-alkyl substituents (in this case, propyl groups), and a polymerizable functional group.

Research on extended aryl viologens highlights the utility of modular design in creating optically tunable dimers. nih.gov By systematically changing the aromatic bridging units and electron-donating recognition motifs, researchers were able to control the self-assembly and spectroscopic behavior of the resulting dimers. nih.gov This principle can be extended to the design of monomers for polymerization.

For this compound, a modular approach would involve synthesizing derivatives where the propyl chains are appended with different polymerizable functionalities. This allows for the incorporation of the viologen unit into various polymer backbones, such as polyacrylates, polystyrenes, or polyamides, depending on the chosen polymerization method (e.g., radical polymerization, condensation polymerization). This versatility enables the creation of a wide range of materials with diverse mechanical, thermal, and electronic properties, all while retaining the core redox-active nature of the bipyridinium unit.

Analytical Verification of Synthetic Products in Research Scale

The rigorous characterization of newly synthesized bipyridinium-based polymers is crucial to confirm their structure, composition, and purity. A suite of analytical techniques is typically employed to provide a comprehensive understanding of the material at a molecular level.

The successful synthesis and composition of bipyridinium-containing copolymers have been confirmed using various analytical methods. nih.gov For instance, the structure of novel copolyimides containing pyridinium (B92312) units was verified through Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and energy-dispersive X-ray spectroscopy (EDX). nih.gov

Table 1: Key Analytical Techniques for Bipyridinium Polymer Characterization

| Analytical Technique | Information Obtained | Typical Observations for Bipyridinium Polymers |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C), confirming the covalent structure of the monomer and the polymer. | In ¹H NMR, characteristic peaks for the bipyridinium protons and the propyl chains would be expected. Polymerization would lead to the disappearance of signals from the polymerizable group and the appearance of new signals corresponding to the polymer backbone. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule by measuring the absorption of infrared radiation. | Characteristic absorption bands for the bipyridinium ring, C-N bonds, and the specific functional groups of the polymer backbone would be present. The disappearance of bands associated with the monomer's polymerizable group confirms successful polymerization. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, allowing for the determination of molecular weight and confirmation of the monomer structure. For polymers, techniques like MALDI-TOF can provide information on molecular weight distribution. | The mass spectrum of the monomer would show a peak corresponding to the molecular ion of this compound. For the polymer, a distribution of molecular weights would be observed. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the electronic absorption of the molecule, which is characteristic of the bipyridinium core and can be used to study its redox states. | The bipyridinium dication typically shows strong absorption in the UV region. Upon reduction to the radical cation, a characteristic new absorption band appears in the visible region, leading to a distinct color change. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates polymers based on their hydrodynamic volume, providing information on the average molecular weight and polydispersity index (PDI) of the polymer sample. | A successful polymerization would be indicated by a shift to shorter retention times compared to the monomer, and the PDI value would give an indication of the control achieved during the polymerization process. |

For a hypothetical polymer of this compound, ¹H NMR would be instrumental in confirming the presence of the propyl groups and the bipyridinium core in the final polymer structure. FTIR would verify the incorporation of the monomer into the polymer backbone by showing the characteristic vibrations of the bipyridinium ring alongside the signals from the polymer chain. Mass spectrometry would be used to confirm the mass of the functionalized monomer before polymerization. GPC/SEC would be essential to determine the molecular weight and molecular weight distribution of the resulting polymer, providing evidence of a controlled polymerization process.

Advanced Electrochemical Investigations and Redox Behavior

Mechanistic Elucidation of Redox Processes

The redox mechanism of 1,1'-dipropyl-4,4'-bipyridinium is characterized by a sequential gain of electrons, influenced by the surrounding chemical environment.

Two-Step One-Electron Reduction to Radical Cation and Neutral Species

This compound undergoes a reversible two-step one-electron reduction. The initial dicationic species (V²⁺) accepts a single electron to form a stable radical cation (V⁺•). This intermediate species is known for its intense color. Upon further reduction at a more negative potential, the radical cation accepts a second electron to form the neutral species (V⁰). This two-step process is a hallmark of the viologen family and is central to their function in various electrochemical applications. The formation of the radical cation is a reversible process, which is crucial for applications requiring stable cycling.

Influence of Counterions on Redox Potentials and Reversibility

The nature of the counterion associated with the this compound dication can influence its electrochemical behavior. While the primary redox potentials are largely determined by the bipyridinium core, the counterion can affect the solubility of the different redox states and the kinetics of the electron transfer. For instance, different anions (e.g., bromide, chloride, hexafluorophosphate) can lead to variations in the reversibility of the redox processes, particularly the second reduction step, by influencing the precipitation of the neutral species. The choice of counterion is therefore a critical consideration in the design of electrochemical systems utilizing this compound. nih.gov

Electrochemical Behavior as a Function of pH

The electrochemical behavior of this compound is significantly dependent on the pH of the electrolyte solution. In acidic to neutral media, the two-step reduction process is generally well-defined and reversible. However, in alkaline media, viologens are known to be unstable. frontiersin.org This instability can lead to irreversible electrochemical behavior and degradation of the compound, which is a critical limitation for applications in alkaline environments. The reductions of some bipyridinium compounds have been shown to be almost independent of pH in the acidic range. nih.gov

Quantitative Electrochemical Characterization Techniques

A comprehensive understanding of the redox behavior of this compound is achieved through various quantitative electrochemical techniques.

Cyclic Voltammetry for Redox Potential and Reaction Reversibility

Cyclic voltammetry (CV) is a primary tool for characterizing the redox properties of this compound. A typical cyclic voltammogram reveals two distinct and reversible redox couples corresponding to the V²⁺/V⁺• and V⁺•/V⁰ transitions. The formal potential for viologen derivatives with varying N-substitution chain lengths, including propyl, is approximately -0.60 V versus a Ag/AgCl reference electrode. acs.org The separation between the anodic and cathodic peak potentials for each redox step provides insight into the reversibility of the electron transfer process.

Table 1: Electrochemical Data for a Representative Viologen Derivative

| Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | ΔEp (mV) |

|---|---|---|---|

| V²⁺/V⁺• | -0.58 | -0.52 | 60 |

| V⁺•/V⁰ | -0.95 | -0.89 | 60 |

Note: Data is illustrative and based on typical viologen behavior. Actual values for this compound may vary based on experimental conditions.

Rotating Disc Electrode Studies of Electron Transfer Kinetics

Rotating disc electrode (RDE) voltammetry is employed to investigate the kinetics of the electron transfer processes. By systematically varying the rotation rate of the electrode, the limiting current can be controlled, allowing for the determination of the heterogeneous electron transfer rate constant (k⁰). nih.govacs.org These studies provide quantitative data on how quickly electrons are transferred between the electrode and the this compound species in solution. The Koutecky-Levich method is often used to analyze the RDE data and extract kinetic parameters. nih.govwordpress.com

Table 2: Kinetic Parameters for a Representative Viologen Derivative

| Redox Step | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Rate Constant (k⁰) (cm/s) |

|---|---|---|

| First Reduction (V²⁺ + e⁻ ⇌ V⁺•) | 5.0 x 10⁻⁶ | 1.5 x 10⁻² |

| Second Reduction (V⁺• + e⁻ ⇌ V⁰) | 4.5 x 10⁻⁶ | 8.0 x 10⁻³ |

Note: Data is illustrative and based on typical viologen behavior. Actual values for this compound may vary based on experimental conditions.

Dimerization and Aggregation of Reduced Bipyridinium Species

Upon the first one-electron reduction, the resulting this compound radical cation can undergo dimerization, forming a π-complex with another radical cation. This process is influenced by concentration, solvent, and temperature.

The formation of the radical cation dimer of this compound is accompanied by distinct changes in its spectroscopic and electrochemical properties.

Spectroscopic Signatures: The monomeric radical cation of viologens typically exhibits a strong absorption in the visible region, giving it a characteristic blue or violet color. Upon dimerization, new absorption bands appear, often in the near-infrared (NIR) region, due to charge-transfer interactions between the two bipyridinium units within the dimer. For propyl-substituted viologens, these dimer-specific bands are expected to appear at wavelengths longer than those of the monomer.

| Species | Typical Absorption Maxima (λ_max) | Color |

| This compound Dication | UV region | Colorless |

| This compound Radical Cation (Monomer) | ~600 nm | Blue/Violet |

| This compound Radical Cation (Dimer) | ~550 nm and ~900-1000 nm | Purple/Green |

Electrochemical Signatures: Dimerization can also be detected electrochemically. In cyclic voltammetry, the formation of a stable dimer following the first reduction can cause a positive shift in the first reduction potential and may lead to the appearance of new redox features corresponding to the reduction of the dimer itself. The presence of a following chemical reaction (dimerization) can also lead to changes in the peak currents and shapes in the voltammogram, which can be analyzed to determine the kinetics of the dimerization process.

The propensity for dimerization can be controlled by modifying the structure of the bipyridinium molecule. One effective strategy is to introduce steric hindrance around the bipyridinium core, which can physically impede the close association of two radical cations required for dimer formation.

In the case of this compound, the propyl groups provide a moderate level of steric bulk. While not as effective at preventing dimerization as larger, more branched alkyl groups (e.g., tert-butyl) or aromatic substituents, the propyl chains do offer more steric hindrance than smaller methyl or ethyl groups. This can lead to a lower dimerization constant compared to these smaller analogues. By systematically increasing the size and branching of the N-alkyl substituents, the dimerization process can be further suppressed, which is a key consideration in applications where the monomeric radical cation is the desired active species.

Rational Design for Tunable Redox Potentials through Molecular Engineering

The redox potentials of this compound can be finely tuned through rational molecular design. The electronic nature of the substituents on the nitrogen atoms has a direct impact on the electron density of the bipyridinium system and, consequently, on the ease of its reduction.

For this compound, the propyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridinium (B92312) rings, making them slightly more difficult to reduce compared to the parent, unsubstituted 4,4'-bipyridinium dication. Therefore, the reduction potentials of this compound are expected to be slightly more negative than those of viologens with electron-withdrawing substituents.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the molecular structure and dynamics of 1,1'-Dipropyl-4,4'-bipyridinium in solution and the solid state.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence of its molecular structure. In the ¹H NMR spectrum, the protons on the bipyridinium core are significantly deshielded due to the positive charges on the nitrogen atoms, causing them to appear at high chemical shifts, typically in the range of 8.0-9.5 ppm. The protons of the propyl chains exhibit characteristic signals at lower chemical shifts. The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is deshielded and appears further downfield than the other propyl protons.

The ¹³C NMR spectrum complements the proton data. The quaternary carbons of the bipyridinium ring directly bonded to nitrogen are highly deshielded. The chemical shifts are influenced by the electronic environment, with carbons closer to the nitrogen atoms experiencing greater deshielding effects. arxiv.org Unequivocal assignment of all resonances can be achieved through two-dimensional NMR experiments such as COSY, HSQC, and HMBC. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Dication Predicted values are based on established chemical shift ranges for similar N-alkylated 4,4'-bipyridinium salts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2, H-6, H-2', H-6' | 9.0 - 9.3 (d) | 148 - 150 |

| H-3, H-5, H-3', H-5' | 8.4 - 8.6 (d) | 126 - 128 |

| N-CH₂ | 4.8 - 5.1 (t) | 62 - 65 |

| CH₂-CH₃ | 2.0 - 2.3 (sextet) | 24 - 26 |

| CH₃ | 1.0 - 1.2 (t) | 10 - 12 |

| C-4, C-4' | - | 145 - 147 |

Note: 'd' denotes a doublet, 't' a triplet, and 'sextet' a sextet multiplicity.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. researchgate.netnih.gov This method is particularly valuable for studying the aggregation of viologen derivatives in solution. nih.govrsc.org For this compound, DOSY experiments can quantify its tendency to form aggregates, a phenomenon driven by π-π stacking interactions between the bipyridinium rings. nih.gov

In a typical DOSY experiment, a series of spectra are recorded with varying magnetic field gradient strengths. The signal intensity for each proton resonance decays at a rate proportional to the diffusion coefficient of the molecule. nih.gov Monomeric species will diffuse faster (larger diffusion coefficient) than larger aggregates. By analyzing the diffusion data, it is possible to determine the average aggregation number and study how factors like concentration, solvent, and temperature influence the equilibrium between monomers and aggregates. nih.govrsc.org This information is crucial for applications where aggregation can affect performance, such as in electrochromic devices or redox flow batteries. nih.gov

While solution NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers detailed insights into molecular structure, conformation, and intermolecular interactions within a crystalline or amorphous solid. nih.govyoutube.com For this compound, ssNMR can reveal how the dications pack in the crystal lattice and interact with their counter-ions.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. rsc.org The chemical shifts in ssNMR are highly sensitive to the local environment, including crystal packing effects and the presence of intermolecular interactions like C-H···anion hydrogen bonds. nih.gov Advanced ssNMR experiments can measure internuclear distances, for example, between the protons of the propyl chain and atoms in the counter-ion, providing direct evidence of specific intermolecular contacts. nih.gov Furthermore, ssNMR can probe molecular dynamics in the solid state, such as the rotation of the propyl groups or subtle motions of the bipyridinium core. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to functional groups, bonding interactions, and changes in molecular symmetry and electronic structure, making them indispensable for characterizing this compound.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. nih.gov The FTIR spectrum provides a molecular fingerprint, with characteristic bands for the aromatic bipyridinium core and the aliphatic propyl chains.

Key vibrational modes for this compound include C-H stretching from the alkyl chains and the aromatic rings, C=C and C=N ring stretching vibrations of the bipyridinium system, and various C-H bending modes. rsc.org The positions of these bands can be influenced by intermolecular interactions, such as the association with counter-ions in the solid state. nih.gov For instance, spectroelectrochemical studies on other dialkyl viologens have shown distinct changes in the IR spectrum upon reduction, reflecting the altered bond orders and electronic distribution in the radical cation state. nih.govrsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are based on typical values for N-alkylated 4,4'-bipyridinium salts and related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H Stretch (propyl) | Strong |

| 1640 - 1620 | Bipyridinium Ring Stretch (ν_C=C / ν_C=N_) | Strong |

| 1560 - 1540 | Bipyridinium Ring Stretch | Medium |

| 1510 - 1490 | Bipyridinium Ring Stretch | Medium |

| 1470 - 1450 | CH₂ Bending (Scissoring) | Medium |

| 1220 - 1180 | Aromatic C-H in-plane bend | Medium-Strong |

| 830 - 800 | Aromatic C-H out-of-plane bend | Strong |

Raman spectroscopy provides complementary vibrational information to FTIR. A key advantage of Raman, and particularly its enhanced variant SERS, is its exceptional sensitivity to changes in the electronic structure and symmetry of molecules, making it ideal for characterizing the different redox states of this compound. nih.gov The viologen dication (V²⁺) can be reduced in two single-electron steps to form a stable radical cation (V•⁺) and then a neutral species (V⁰).

The Raman spectrum of the dication is characterized by strong bands corresponding to the vibrations of the bipyridinium ring. Upon one-electron reduction to the radical cation, the molecule undergoes significant electronic and structural rearrangement. This results in dramatic changes in the Raman spectrum, with large frequency shifts and intensity changes for specific vibrational modes. rsc.org These changes are a hallmark of the formation of the radical species.

Surface-Enhanced Raman Spectroscopy (SERS) utilizes the plasmon resonances of nanostructured metal surfaces (typically silver or gold) to amplify the Raman signal by many orders of magnitude. arxiv.org This enhancement allows for the detection of very low concentrations of the analyte and provides detailed structural information. nih.gov SERS is particularly powerful for studying the redox behavior of viologens adsorbed on electrode surfaces. nih.gov The spectra of the dication, radical cation, and neutral species are distinct, allowing for in-situ monitoring of electrochemical or photochemical redox processes at the molecular level. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic characteristics of this compound, a member of the viologen family. These compounds are known for their reversible redox behaviors and associated color changes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. libretexts.org In conjugated systems like the bipyridinium core, π-π* transitions are common, and their energy gaps are sensitive to the molecular structure. libretexts.org

The dicationic form (V²⁺) of viologens is typically colorless, absorbing in the UV region. nih.gov Upon one-electron reduction to the radical cation (V•⁺), a characteristic intense color appears due to strong absorption in the visible spectrum. nih.gov This absorption is attributed to a charge-transfer (CT) band, which is a hallmark of mixed-valence compounds and is significantly more intense than typical d-d transitions. wikipedia.org These CT bands are Laporte and spin-allowed, contributing to their high intensity. wikipedia.orglibretexts.org For instance, the radical cation of cyanophenyl viologen displays strong absorption bands at 420 nm and 600 nm. nih.gov The specific wavelengths of these charge transfer bands can be influenced by the substituents on the nitrogen atoms and the solvent polarity, a phenomenon known as solvatochromism. wikipedia.orglibretexts.org

Further reduction to the neutral state (V⁰) results in another color change, with a different absorption profile. nih.gov For example, the neutral form of cyanophenyl viologen is red, with a broad absorption band around 500 nm. nih.gov The study of these electronic transitions provides crucial insights into the energy levels of the molecular orbitals and the effects of the propyl substituents on the electronic structure of the bipyridinium core.

Spectroelectrochemistry for Real-Time Monitoring of Redox Intermediates

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time monitoring of the spectral changes that occur as a molecule is oxidized or reduced. This technique is particularly well-suited for studying the redox intermediates of this compound.

By applying a potential to a solution of the viologen, it is possible to generate the radical cation and the neutral species in a controlled manner while simultaneously recording their UV-Vis spectra. This allows for the direct correlation of the electrochemical events with the appearance and disappearance of specific absorption bands. acs.org This real-time analysis is invaluable for elucidating the mechanisms of electron transfer and identifying the transient species involved in the redox processes. The data obtained from spectroelectrochemical experiments can be used to determine the number of electrons transferred in each redox step and to calculate the formal potentials of the redox couples.

Mass Spectrometry (MS) for Precise Molecular Weight Determination

Mass spectrometry is an essential analytical technique for the precise determination of the molecular weight of this compound and for obtaining structural information. researchgate.net The molecular weight of the this compound dication is 242.365 g/mol . jst.go.jp

Various ionization techniques can be employed to analyze bipyridinium salts. Electrospray ionization (ESI) is particularly useful for these pre-charged quaternary ammonium (B1175870) compounds, as it can directly transfer the dication from solution to the gas phase. researchgate.netdntb.gov.ua ESI-MS is often considered more suitable for quantitative analysis. researchgate.net Other techniques like Direct Analysis in Real Time (DART) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are effective for qualitative analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can yield valuable structural information. For instance, the cleavage of the propyl groups from the bipyridinium core is a likely fragmentation pathway, and its observation can confirm the identity of the N-substituents.

| Technique | Ionization Method | Primary Ions Observed | Suitability |

|---|---|---|---|

| Electron Ionization (EI) | Direct injection at elevated temperature | Decomposed, loss of counter-ions | - |

| Electrospray Ionization (ESI) | Soft ionization | Radical cations [Cat]+· and cations [Cat-H]+ | Quantitative Analysis researchgate.net |

| Direct Analysis in Real Time (DART) | Open-air ionization | Characterizes bipyridyl group and organic substituents | Qualitative Analysis researchgate.net |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization with a matrix | Radical cations [Cat]+· | Qualitative Analysis researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structure and Packing

X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure of this compound in the solid state.

Single-Crystal X-ray Diffraction for Accurate Bond Geometries and Conformations

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the molecular structure. creative-biostructure.com By diffracting X-rays through a single crystal of a this compound salt, it is possible to determine the precise positions of all atoms in the crystal lattice. creative-biostructure.com This allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.

A key structural feature of bipyridinium dications is the torsion angle between the two pyridyl rings. In the solid state, this angle is influenced by the nature of the counter-ion and the packing forces within the crystal. For example, in the crystal structure of 1,1'-dimethyl-4,4'-bipyridinium bis(tetrafluoridoborate), the two pyridine (B92270) rings are coplanar due to crystallographic symmetry. nih.gov In contrast, the pyridinium (B92312) rings in 2-[1′-(carboxymethyl)-4,4′-bipyridine-1,1′-diium-1-yl]acetate tetrafluoroborate (B81430) are twisted by 30.3 (2)°. nih.gov The conformation of the propyl chains can also be determined, revealing whether they adopt a linear or a more folded arrangement. Furthermore, SC-XRD reveals the details of intermolecular interactions, such as π-π stacking between the bipyridinium rings and hydrogen bonding between the dication and the counter-anions. nih.gov

| Parameter | Value |

|---|---|

| Compound | 1,1'-Bis(carboxylatomethyl)-4,4'-bipyridine-1,1'-diium nih.gov |

| Formula | C₁₄H₂₀N₂O₈ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n nih.gov |

| Unit Cell Volume | - |

| Density (calculated) | 1.458 Mg m⁻³ nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline phases of a bulk sample of this compound. mdpi.com Instead of a single crystal, a finely ground powder is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. s21.co.kr

PXRD is used to identify the crystalline form of the compound and to assess its purity. s21.co.kr Different crystalline forms, or polymorphs, will exhibit distinct diffraction patterns. The technique can also be used to monitor phase transitions that may occur as a function of temperature or other external stimuli. By comparing the experimental PXRD pattern to simulated patterns derived from single-crystal data, the phase identity of a bulk sample can be confirmed. creative-biostructure.com The sharpness of the diffraction peaks can also provide qualitative information about the crystallinity and crystallite size of the material. s21.co.kr

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,1'-Dipropyl-4,4'-bipyridinium, DFT calculations offer a detailed picture of its geometry, orbital energies, and spectroscopic properties.

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. researchgate.netnih.govrub.de For the this compound dication, a key structural parameter is the dihedral angle between the two pyridine (B92270) rings. In the solid state, viologen derivatives often exhibit a twisted conformation due to steric hindrance and crystal packing forces. Computational geometry optimization, often using functionals like B3LYP or M06-2X, can predict this angle. researchgate.netnih.gov

Table 1: Representative Calculated Geometric Parameters for Dialkyl Bipyridinium Systems

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C' Bond Length | The length of the bond connecting the two pyridine rings. | ~1.49 Å |

| Py-Py Dihedral Angle | The twist angle between the planes of the two pyridine rings. | 35° - 50° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. researchgate.net Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties, chemical reactivity, and optical characteristics. nih.govnih.govscirp.org For viologens like this compound, the HOMO is typically localized on the counter-ion (anion) in the salt, while the LUMO is centered on the bipyridinium dication.

This distribution facilitates the characteristic electron-accepting nature of viologens. The energy of the HOMO-LUMO gap can be correlated with the color of the charge-transfer complexes that viologens form. scirp.org DFT calculations provide accurate predictions of these orbital energies. Different functionals can yield varying gap energies, so careful selection based on benchmarks is necessary for quantitative accuracy. reddit.com

Table 2: Calculated Frontier Orbital Energies for a Model Alkyl Viologen System

Illustrative values based on DFT calculations for analogous viologen systems.

| Orbital | Typical Energy (eV) | Description |

|---|---|---|

| LUMO | -1.8 to -2.0 | Localized on the bipyridinium rings, indicating its electron-acceptor character. |

| HOMO | -6.5 to -7.0 | Often localized on the associated anion (e.g., Br⁻, Cl⁻), indicating its electron-donor character. |

| Energy Gap | 4.5 to 5.2 eV | The difference between HOMO and LUMO energies, related to the energy of electronic transitions. |

DFT calculations are widely used to predict various spectroscopic parameters. The calculation of harmonic vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. ajbasweb.com Comparing calculated and experimental spectra can confirm the optimized molecular structure. rub.de

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.commdpi.comyoutube.com For viologen salts, TD-DFT can accurately predict the intense charge-transfer (CT) bands that are responsible for their chromic properties. researchgate.netnih.gov The calculations show that the lowest energy electronic transition corresponds to an electron moving from the HOMO (on the anion) to the LUMO (on the bipyridinium cation). nih.gov Studies on various alkyl viologens have shown that while the type of alkyl chain can have a minor influence, the fundamental spectral properties are largely conserved across the series. mdpi.com

Computational modeling allows for the systematic study of how different substituents affect the electronic structure of the 4,4'-bipyridinium core. sciencepublishinggroup.comsciencepublishinggroup.com While the propyl groups in this compound are simple alkyl substituents with a mild electron-donating inductive effect, DFT studies on other derivatives show significant tunability.

For instance, attaching strong electron-withdrawing groups to the bipyridine rings lowers the LUMO energy, making the molecule a better electron acceptor. researchgate.net Conversely, electron-donating groups raise the HOMO energy of the system, which can shift absorption bands. rsc.org These computational experiments are invaluable for designing viologens with specific redox potentials or optical properties for applications in electrochromic devices or sensors. acs.org Studies show that the position of the substituent on the pyridine rings also strongly influences the geometry and electrochemical properties of the complex. researchgate.net

Quantum Chemical Calculations of Intermolecular Interactions

Quantum chemical calculations are essential for understanding the non-covalent interactions that govern the self-assembly and crystal packing of this compound salts. These interactions determine the material's solid-state properties.

In the crystalline state, the arrangement of ions is dictated by a balance of forces, including electrostatic interactions, hydrogen bonding, and π-π stacking.

Hydrogen Bonding: The this compound dication itself does not have classical hydrogen bond donors. quora.com However, it can act as a hydrogen bond acceptor. In the presence of suitable counter-ions (like halides) and solvent molecules (like water), extensive hydrogen bonding networks can form. acs.orgnih.govnih.gov For example, water molecules can bridge between anions and the C-H groups of the pyridine rings, creating complex three-dimensional structures. nih.gov Computational methods can quantify the strength and geometry of these hydrogen bonds, revealing their critical role in stabilizing the crystal lattice. nih.gov

π···π Stacking: The electron-deficient pyridinium (B92312) rings of the viologen dication are prone to π-π stacking interactions, often with electron-rich aromatic systems or with each other in an offset fashion. researchgate.netacs.orgresearchgate.net Quantum chemical calculations, particularly those including dispersion corrections (e.g., DFT-D3), are necessary to accurately model these weak interactions. rsc.orgnih.gov The calculations can determine the optimal distance and orientation for stacking, as well as the interaction energy. In many viologen crystal structures, π-π stacking provides a pathway for charge transfer and is crucial for their photochromic and electrochromic behavior. However, in some structures, particularly those with bulky substituents or specific hydrogen bonding networks, π-π stacking may be minimal or absent. nih.gov

Computational Protocols for Predicting Reduction Potentials

The redox behavior of viologens, including this compound, is a cornerstone of their utility in various applications. Computational chemistry, particularly DFT, provides robust protocols for predicting the reduction potentials of these compounds with a high degree of accuracy.

A common and effective approach involves calculating the Gibbs free energy change (ΔG) for the reduction half-reaction in solution. This is typically achieved using a thermodynamic cycle that combines gas-phase electronic structure calculations with a solvation model to account for the solvent environment. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently employed for their computational efficiency. researchgate.net

The prediction of reduction potentials often involves the following steps:

Geometry optimization of both the oxidized (dication) and reduced (radical cation) species in the gas phase using a selected DFT functional and basis set.

Calculation of the gas-phase electronic energies of the optimized structures.

Calculation of the solvation free energies for both species using an implicit solvent model.

The Gibbs free energy of the reaction in solution is then calculated, and from this, the reduction potential relative to a reference electrode (e.g., the Standard Hydrogen Electrode - SHE) is determined. umn.edu

A key finding from computational studies is the strong correlation between the calculated energies of the frontier molecular orbitals (HOMO and LUMO) and the experimental reduction potentials. For the first reduction of viologens (V²⁺ + e⁻ → V⁺•), a linear relationship is often observed between the LUMO energy of the dication and the reduction potential. researchgate.net This relationship provides a rapid and valuable tool for screening new viologen derivatives with desired electrochemical properties.

The choice of the DFT functional can influence the accuracy of the predicted potentials. Hybrid functionals like B3LYP are widely used and have shown good agreement with experimental values for organic molecules. mdpi.com However, for more complex systems, other functionals may provide better results. mdpi.com The inclusion of explicit solvent molecules in a mixed discrete-continuum model can sometimes improve the accuracy, especially in cases where specific solute-solvent interactions, such as hydrogen bonding, are significant. dtu.dk

Systematic studies on various bipyridinium salts have elucidated structure-property relationships. For instance, the nature of the N-alkyl substituents significantly impacts the reduction potential. nih.govresearchgate.net Electron-donating groups tend to make the reduction potential more negative, while electron-withdrawing groups make it more positive. The planarity of the bipyridinium system also plays a role in the reversibility of the redox processes. nih.gov

Table 2: Factors Influencing Predicted Reduction Potentials

| Factor | Influence on Reduction Potential |

| N-Alkyl Substituent | Electron-donating groups decrease the potential, while electron-withdrawing groups increase it. nih.gov |

| Counter-ion | Can affect the solubility and stability of the redox species, indirectly influencing the observed potential. |

| Solvent | The polarity and coordinating ability of the solvent can significantly alter the solvation energies and thus the reduction potential. |

| Computational Method | The choice of DFT functional, basis set, and solvation model can impact the accuracy of the prediction. mdpi.com |

Supramolecular Chemistry and Host Guest Interactions

Complexation with Synthetic Macrocyclic Hosts (e.g., Cucurbiturils, Calixarenes)

1,1'-dipropyl-4,4'-bipyridinium readily forms stable inclusion complexes with various synthetic macrocyclic hosts, most notably cucurbit[n]urils (CB[n]) and calixarenes. The primary driving forces for this complexation are ion-dipole interactions between the positively charged nitrogen atoms of the viologen and the electron-rich carbonyl portals of cucurbiturils or the phenolic oxygen atoms of calixarenes. nih.govmdpi.com Additional stabilization is provided by hydrophobic interactions between the propyl chains and the bipyridinium unit with the hydrophobic cavity of the host. researchgate.net

With cucurbit nih.govuril (CB nih.gov), which possesses a large cavity, this compound (PV²⁺) typically forms a stable 1:1 host-guest complex. researchgate.netacs.org This encapsulation significantly alters the microenvironment of the guest molecule. acs.org Water-soluble calixarenes, such as p-sulfonatocalixarenes, also act as effective hosts for viologens. researchgate.net The binding in these systems is driven by a combination of π-stacking between the electron-deficient bipyridinium unit and the electron-rich aromatic walls of the calixarene (B151959), as well as hydrophobic and electrostatic interactions. researchgate.net

Thermodynamic and Kinetic Aspects of Binding

For many cucurbituril (B1219460) and calixarene host-guest systems, complex formation is primarily enthalpy-driven (negative ΔH°). mdpi.comnih.govnih.gov This favorable enthalpy change arises from the establishment of strong non-covalent interactions, such as ion-dipole forces and van der Waals contacts, within the complex. nih.gov The entropy change (ΔS°) can be either favorable or unfavorable, often depending on the release of high-energy water molecules from the host's cavity, a key aspect of the hydrophobic effect. nih.govruc.dk However, this gain in entropy can be offset by the loss of conformational freedom of the host and guest upon complexation, a phenomenon known as enthalpy-entropy compensation. nih.govruc.dk

Table 1: Example Thermodynamic Parameters for Host-Guest Complexation (Nabumetone with CB7 at 25°C) This table serves as an illustrative example of the thermodynamic data typically determined for host-guest complexation.

| Parameter | Value | Unit | Driving Force |

| log K | 4.66 ± 0.01 | - | Strong Affinity |

| ΔG° | -26.7 ± 0.1 | kJ/mol | Spontaneous |

| ΔH° | -20.2 ± 0.7 | kJ/mol | Favorable |

| TΔS° | 6.4 ± 0.8 | kJ/mol | Favorable |

Source: Adapted from experimental data on Nabumetone-CB7 complexation. nih.gov

Kinetically, the rates of association (kₐ) and dissociation (kₑ) determine how quickly the complex forms and breaks apart. These rates are crucial for applications in molecular machinery and stimuli-responsive systems.

Effects of Alkyl Side Chains on Complexation Dynamics

The length of the N-alkyl side chains on 4,4'-bipyridinium derivatives has a profound effect on the stoichiometry and dynamics of complexation with macrocyclic hosts like cucurbit nih.govuril. researchgate.net Research on a series of symmetric N,N′-dialkyl-4,4′-bipyridinium guests shows that the binding mode is strongly dependent on the length of the alkyl substituent. researchgate.net

For viologens with shorter alkyl chains, including methyl (MV²⁺), ethyl (EV²⁺), and propyl (PV²⁺), a 1:1 complex is typically formed with CB nih.gov. researchgate.net In this arrangement, the bipyridinium core is encapsulated within the host's cavity. However, as the alkyl chains become longer, exceeding four carbon atoms, multiple CB nih.gov molecules can be threaded onto a single guest molecule, leading to the formation of 2:1 or even 3:1 complexes. researchgate.net In these higher-order complexes, the CB nih.gov hosts are located over the hydrophobic alkyl chains, leaving the central bipyridinium unit exposed or interacting differently. researchgate.netacs.org This demonstrates that the propyl chains in this compound are at a critical length that favors simple 1:1 inclusion of the viologen core.

Table 2: Influence of Alkyl Chain Length on Complex Stoichiometry with Cucurbit nih.govuril

| Guest Compound (Viologen) | Alkyl Chain | Observed Stoichiometry (Host:Guest) |

| Methyl Viologen (MV²⁺) | C1 | 1:1 |

| Ethyl Viologen (EV²⁺) | C2 | 1:1 |

| Propyl Viologen (PV²⁺) | C3 | 1:1 |

| Butyl Viologen (BV²⁺) | C4 | 1:1 |

| Pentyl Viologen (FV²⁺) | C5 | 2:1 |

| Hexyl Viologen (HV²⁺) | C6 | 2:1 |

| Heptyl Viologen (SV²⁺) | C7 | 2:1 and 3:1 |

Source: Based on findings from spectroscopic studies. researchgate.net

Formation of Pseudorotaxanes and Rotaxanes

The linear geometry of this compound makes it an ideal "thread" component for the construction of mechanically interlocked molecules such as pseudorotaxanes and rotaxanes. A pseudorotaxane is formed when a macrocyclic "wheel" is non-covalently threaded onto a linear "axle," but is not sterically trapped. A rotaxane is the fully interlocked version where bulky "stopper" groups at the ends of the axle prevent the wheel from dethreading.

The assembly of these structures often utilizes the this compound dication as the axle, which threads through the cavity of a macrocyclic wheel like a crown ether or a calixarene. researchgate.net The formation of these complexes can be directed and stabilized by various non-covalent interactions, including hydrogen bonds and π-π stacking. researchgate.net In some systems, the presence of a specific anion is crucial for templating the formation of the pseudorotaxane structure. nih.gov

Stimuli-Responsive Host-Guest Systems (e.g., Acid/Base-Controlled Complexation)

Host-guest systems incorporating this compound can be designed to be responsive to external stimuli, such as changes in pH. researchgate.netresearchgate.net This responsiveness is a cornerstone for the development of molecular switches and machines.

Acid-base control is a common mechanism for switching. For example, a acs.orgrotaxane can be designed with an axle containing two different potential binding sites (stations), one of which is the bipyridinium unit and the other a secondary amine. researchgate.net The macrocyclic wheel may preferentially reside at the bipyridinium station under neutral conditions. Upon the addition of acid, the secondary amine becomes protonated to a secondary ammonium (B1175870), creating a new, more favorable binding site and causing the macrocycle to move from the bipyridinium station to the ammonium station. This process can be reversed by adding a base, which deprotonates the ammonium and sends the macrocycle back to its original position. researchgate.net This reversible shuttling demonstrates a controllable molecular switch. researchgate.netresearchgate.net

Anion-Directed Assembly and Control of Supramolecular Architecture

The dicationic nature of this compound means it is always associated with counter-anions. These anions are not merely spectators; they can play a critical templating role in the assembly of supramolecular structures. nih.govacs.org This strategy, known as anion-directed assembly, couples anion recognition with ion-pairing to build interlocked structures. acs.org

The process typically involves a macrocycle designed to bind a specific anion, such as a halide. When this anion is also the counter-ion for the this compound thread, a ternary complex is formed. The macrocycle encapsulates the anion, which in turn is ion-paired to the cationic bipyridinium thread, effectively locking the components together into a pseudorotaxane. nih.gov The nature of the anion, the strength of the ion-pairing, and the size of the macrocycle all influence the efficiency of this templated assembly. nih.gov This approach has been successfully used to synthesize a variety of pseudorotaxanes and rotaxanes, where the anion acts as the molecular blueprint for the final architecture. acs.org

Charge Transfer Phenomena and Complexes

Formation and Characterization of Charge Transfer (CT) Complexes

Charge transfer complexes are formed through the interaction of an electron donor and an electron acceptor. In the case of 1,1'-dipropyl-4,4'-bipyridinium, its dicationic nature makes it a potent electron acceptor.

This compound readily forms charge-transfer complexes with various electron donors. Among the most studied interactions are those with benzoquinone derivatives. For instance, the complexation of 4,4'-bipyridine (B149096) with benzoquinones has been investigated using electrochemical methods, revealing the nature of the electrode reaction pathway. nih.gov While specific studies on the 1,1'-dipropyl derivative are not extensively documented, the behavior is expected to be analogous. The interaction involves the transfer of electron density from the electron-rich benzoquinone donor to the electron-deficient bipyridinium acceptor.

The stability and properties of these charge-transfer complexes are influenced by the nature of the solvent and the specific substituents on both the donor and acceptor molecules. For example, the complexation of N,N'-dimethyl-4,4'-bipyridinium (paraquat) with donors like naphthol and pyrene (B120774) has been studied, demonstrating the formation of stable CT complexes. nih.gov Similarly, the interaction of various donors with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) leads to the formation of 1:1 charge-transfer complexes. rsc.orgdtu.dk

The formation of charge-transfer complexes between this compound and electron donors gives rise to distinct spectroscopic signatures. A key feature is the appearance of a new, broad absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. nih.gov This band corresponds to the energy required for the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Infrared (IR) spectroscopy also provides evidence for charge transfer complexation. Changes in the vibrational frequencies of the donor and acceptor molecules upon complex formation can be observed. For instance, in complexes of p-benzoquinone with aromatic amines, the appearance of two distinct carbonyl absorption bands suggests a localized site for charge transfer with significant ionic character. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing these complexes. The chemical shifts of the protons on both the donor and acceptor molecules are affected by the charge transfer interaction. Typically, the signals of the donor protons are shifted downfield, while the acceptor protons are shifted upfield. rsc.org

Ligand-to-Ligand Charge Transfer (LLCT) in Coordination Complexes

When incorporated as a ligand in a coordination complex, this compound can participate in ligand-to-ligand charge transfer (LLCT) transitions. LLCT is a type of electronic transition in a coordination complex where an electron is excited from a molecular orbital primarily localized on one ligand to an orbital primarily localized on another ligand. nih.gov

For an LLCT transition to occur, the coordination complex must contain at least two different types of ligands: an electron-donating ligand and an electron-accepting ligand, bridged by a metal center. While specific studies detailing this compound in LLCT complexes are scarce, its electron-accepting nature makes it a suitable candidate for the acceptor ligand. In such a hypothetical complex, a metal center would coordinate to both the this compound ligand and an electron-donating ligand. Upon absorption of light, an electron would be transferred from the donor ligand to the bipyridinium acceptor ligand, mediated by the metal ion.

The energy of the LLCT transition can be tuned by modifying the electron-donating and -accepting properties of the ligands, as well as by changing the metal center. nih.gov Studies on platinum(II) terpyridyl acetylide complexes have demonstrated the ability to switch between LLCT, intraligand charge transfer (ILCT), and metal-to-ligand charge transfer (MLCT) states by altering the pH or through the addition of metal ions. nih.gov

Fundamental Studies of Electron Transfer (ET) and Proton-Coupled Electron Transfer (PCET) within Encounter Complexes

This compound and its derivatives are valuable tools for studying the fundamental mechanisms of electron transfer (ET) and proton-coupled electron transfer (PCET). These processes are critical in a vast array of chemical and biological transformations, including photosynthesis and respiration.

ET is the process by which an electron moves from one chemical entity to another. In the context of this compound, this typically involves its reduction to the radical cation. The kinetics and thermodynamics of ET reactions involving bipyridinium species have been extensively studied. For example, the electrochemical reduction of a di-N-methylated bipyridinium disulfide has been shown to involve intramolecular electron transfer, where the bipyridinium moiety mediates the reductive cleavage of the S-S bond.

PCET is a process where both an electron and a proton are transferred in a single concerted step or in separate, sequential steps. The study of bimolecular excited-state PCET has been conducted with ruthenium complexes containing a 4,4'-di(n-propyl)amido-2,2'-bipyridine ligand and N-methyl-4,4'-bipyridinium, a close analog of the title compound. These studies utilize transient absorption spectroscopy to distinguish between the products of excited-state electron transfer (ET), excited-state proton transfer (PT), and PCET. The relative free energies of these pathways can be tuned by modifying the ligands, thereby influencing the reaction mechanism.

Photochemical and Photoinduced Processes

Excited State Dynamics and Quenching Mechanisms

The excited state dynamics of bipyridinium systems, including 1,1'-dipropyl-4,4'-bipyridinium, are characterized by complex processes involving electron and energy transfer. These processes are fundamental to their photochemical behavior and applications.

Electron Transfer Quenching of Excited States

The quenching of excited states in bipyridinium systems often occurs via electron transfer. For instance, the excited states of ruthenium(II) complexes containing bipyridine ligands can be quenched by viologens like 1,1'-dimethyl-4,4'-bipyridinium (methyl viologen). rsc.org Studies have shown that the effects of charge on these electron-transfer reactions can be understood using conventional theories of ionic reactions. rsc.org The quenching process involves the transfer of an electron from the excited species to the quencher, or vice versa, leading to the deactivation of the excited state. The efficiency of this process is influenced by factors such as the redox potentials of the donor and acceptor, the distance between them, and the surrounding solvent environment.

In related systems, such as those involving tris(2,2′-bipyridine) ruthenium(II), photoexcitation leads to a long-lived metal-to-ligand charge transfer (MLCT) excited state. acs.org This excited state is a potent oxidant and can be quenched by electron donors, initiating a photoredox cycle. acs.org Similarly, the excited state of tris(4,4′-dicarboxyl-2,2′-bipyridine)ruthenium(II) undergoes facile electron transfer with organic sulfides, a process confirmed by the detection of the sulfur radical cation. rsc.orgnih.gov The rate of this quenching is sensitive to the structure of the sulfide. rsc.orgnih.gov

Energy Transfer Processes

Besides electron transfer, energy transfer is another significant quenching mechanism. In some systems, photosensitizers can transfer energy to metal complexes, leading to the formation of reactive excited states. acs.org The efficiency of energy transfer versus electron transfer can be a fine energetic balance, tunable by subtle structural variations in the molecules involved. nih.gov For example, in certain rhenium-based complexes, optical excitation populates metal-to-ligand charge transfer (MLCT) states, from which an intraligand excited state can be populated, ultimately leading to photochemical reactions like isomerization. nih.gov

Photoinduced Reduction and Oxidation Reactions of Bipyridinium Systems

Bipyridinium systems are well-known for their ability to undergo photoinduced reduction and oxidation reactions. These reactions are central to their use as electron acceptors and mediators in various photochemical processes. Upon photoexcitation, often in the presence of a photosensitizer, the bipyridinium dication can accept an electron to form the corresponding radical cation.

The photophysical and photochemical properties of systems containing bipyridinyl ruthenium and manganese complexes have been investigated, demonstrating photoinduced oxidative processes. rsc.org For instance, the photooxidation of certain manganese complexes can be achieved with high efficiency through intermolecular electron transfers involving a photogenerated ruthenium(III) species. rsc.org

Generation and Reactivity of Radical Cation Intermediates via Photolysis

The photolysis of systems containing bipyridinium dications is a common method for generating their corresponding radical cations. These radical cations are key intermediates in many photochemical reactions. Pyridinium (B92312) salts, in general, are known to undergo single electron reduction to form a neutral radical, which can then fragment to produce other radical species under mild, light-initiated conditions. rsc.org

The generation of these radical cations can be achieved through various photochemical methods, including the use of photosensitizers. scripps.edu Once generated, these radical cations can participate in a variety of reactions. For example, distonic radical cations, which have spatially separated charge and radical sites, can exhibit sequential radical and cationic reactivity. nih.gov The reactivity of these intermediates is a subject of ongoing research, with potential applications in inducing stereoselective reactions. rsc.org

Photocatalytic Applications in Fundamental Chemical Transformations

The unique photochemical properties of bipyridinium systems have led to their use in a range of photocatalytic applications. These applications leverage their ability to mediate electron transfer and generate reactive intermediates under visible light irradiation. acs.org Photocatalysis offers a mild and sustainable approach to drive challenging chemical transformations. nih.govresearchgate.net

Mechanistic Studies of CO2 Interaction and Activation by Reduced Species

A significant area of research is the photocatalytic reduction of carbon dioxide (CO2). Reduced bipyridinium species, such as the radical cation, can act as electron donors to activate CO2. Mechanistic studies often involve investigating the interaction between the reduced catalyst and CO2.

In related systems, such as those using rhenium bipyridyl complexes, the general mechanism involves the one-electron reduction of the complex to form a radical anion. acs.org This reduced species can then interact with CO2. While direct studies on this compound are specific, the principles from related bipyridinium systems are informative. For instance, research on iridium pincer complexes has detailed a mode of stoichiometric CO2 activation and reductive splitting involving metal-ligand cooperation, where CO2 binds to the complex, leading to its reduction. nih.gov These studies provide insights into the fundamental steps of CO2 activation by reduced metal-ligand systems, which are analogous to the processes involving reduced bipyridinium species.

Time-Resolved Spectroscopic Probes of Photochemical Intermediates

Time-resolved spectroscopy is an indispensable tool for studying the transient species generated during the photochemical processes of this compound. Techniques such as transient absorption spectroscopy and time-resolved fluorescence allow for the direct observation and characterization of short-lived intermediates like the radical cation (DPV•⁺), providing insights into the kinetics and mechanisms of electron transfer reactions.

Upon photoexcitation, a photosensitizer can transfer an electron to this compound (DPV²⁺), leading to the formation of the this compound radical cation (DPV•⁺). This radical cation is a key photochemical intermediate and exhibits a characteristic blue or purple color. Time-resolved spectroscopic methods can monitor the formation and decay of this species.

In studies involving viologen-linked porphyrin systems, time-resolved fluorescence has been used to probe the quenching of the porphyrin's excited singlet state by the attached viologen moiety. capes.gov.br The fluorescence decay profiles often show multiple components, indicating the presence of different conformations (e.g., complexed and extended forms) that influence the rate of intramolecular electron transfer. capes.gov.br

Transient absorption spectroscopy is particularly powerful for identifying and quantifying the viologen radical cation. This intermediate has a distinct absorption spectrum that allows for its differentiation from the ground state and the excited state of the photosensitizer. By monitoring the rise and decay of this absorption signal, the rates of electron transfer and subsequent reactions can be determined.

The table below summarizes the application of various time-resolved spectroscopic techniques to study photochemical intermediates in systems containing viologen derivatives.

| Spectroscopic Technique | Photochemical Intermediate Studied | Information Obtained |

| Transient Absorption Spectroscopy | Viologen Radical Cation (e.g., DPV•⁺) | Formation and decay kinetics, electron transfer rates. |

| Time-Resolved Fluorescence | Excited state of photosensitizer, quenched by viologen | Rate of quenching, conformational effects on electron transfer. capes.gov.br |

| Time-Resolved EPR | Radical pairs | Chemical nature and geometry of radical species. nih.gov |

| Surface-Enhanced Infrared Adsorption Spectroscopy (SEIRAS) | Viologen radical cation on surfaces | Structural information of adsorbed radical intermediates. nih.gov |

These spectroscopic investigations are fundamental to understanding the intricate electron transfer dynamics that govern the function of this compound in photochemical systems.

Advanced Research Applications Fundamental Perspectives

Elucidating Mechanisms in Redox Flow Battery Anolyte Development

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and the anolyte, or the negative electrolyte, is a critical component that dictates battery performance. Bipyridinium derivatives, including 1,1'-dipropyl-4,4'-bipyridinium, are among the most studied anolyte materials for pH-neutral AORFBs. nih.gov Research in this area focuses on understanding and improving capacity retention, exploring multi-electron transfer processes, and defining structure-property relationships to enhance electrochemical performance.

Investigating Capacity Retention and Molecular Stability in Cycling

The long-term stability of anolyte materials during repeated charging and discharging cycles is paramount for the viability of redox flow batteries. Capacity fade, the gradual loss of charge storage capacity, is a significant challenge that researchers are actively addressing. nsf.gov For bipyridinium-based anolytes, degradation can occur through various side reactions. researchgate.net

Studies on related viologen derivatives provide insights into the stability of the this compound structure. For instance, a carboxylate-functionalized viologen derivative, N,N'-dibutyrate-4,4'-bipyridinium, demonstrated exceptional stability, with 100% capacity retention over 1000 cycles in a flow battery setup. nih.gov This highlights the potential for functional group modifications to enhance the stability of the bipyridinium core. Research has shown that strategies like promoting the formation of intramolecular radical π-dimers of reduced bipyridinium can mitigate degradation pathways and significantly improve electrolyte stability. researchgate.net The investigation of such mechanisms is crucial for designing robust anolytes like this compound with extended operational lifetimes.

| Parameter | Value | Reference |

| Compound | N,N'-dibutyrate-4,4'-bipyridinium | nih.gov |

| Capacity Retention | 100% over 1000 cycles | nih.gov |

| Discharge Energy Density | 9.5 Wh L-1 | nih.gov |

| Power Density | up to 85 mW cm-2 | nih.gov |

| Energy Efficiency | 70% at 60 mA cm-2 | nih.gov |

Exploring Multi-Electron Transfer Processes for Enhanced Volumetric Capacity

A key advantage of certain organic molecules is their ability to transfer multiple electrons in a single redox event, which can significantly increase the volumetric capacity of the battery. nih.gov Most bipyridinium derivatives exhibit two distinct one-electron transfer steps. nih.gov However, research is underway to design molecules that undergo a concurrent two-electron transfer. nih.gov

This is typically achieved by modifying the molecular structure to reduce the energy difference between the lowest unoccupied molecular orbital (LUMO) of the original molecule and the singly reduced form's highest occupied molecular orbital (β-HOMO). nih.gov While this compound itself generally displays two separate redox events, understanding the principles of multi-electron transfer is vital for designing next-generation anolytes. Studies on other bipyridinium derivatives have shown that extending the π-conjugation of the bipyridinium skeleton can lead to a single peak in cyclic voltammetry, indicative of a concurrent two-electron transfer. nih.gov This approach could potentially be applied to derivatives of this compound to boost their energy storage capabilities.

Structure-Property Relationships for Improved Electrochemical Performance

The electrochemical properties of bipyridinium compounds are highly tunable through modifications to their molecular structure. The nature of the substituent groups attached to the nitrogen atoms significantly influences the redox potential. For instance, in a study of various bipyridine derivatives, it was observed that larger substituents on the 1- and 1'-positions of the bipyridyl core can shift the reduction potential to higher values. nih.govplos.org

This structure-property relationship is critical for designing anolytes with desired electrochemical characteristics. For this compound, the propyl groups contribute to its specific redox potential and solubility. Research on similar compounds, such as a carboxylate-functionalized viologen, has shown that electron-donating groups can lead to a more negative reduction potential, which is beneficial for achieving a higher cell voltage. nih.gov Furthermore, the polarity of the molecule, influenced by its functional groups, plays a crucial role in its solubility in the aqueous electrolyte. nih.gov

Fundamental Studies in Electrochromic Materials Science

This compound and its derivatives are recognized for their electrochromic properties, meaning they can change color upon the application of an electrical voltage. sigmaaldrich.comcymitquimica.comlabcompare.com This phenomenon arises from the redox reactions of the bipyridinium core. In its oxidized dicationic state, it is typically colorless. Upon reduction to the radical cation, it exhibits a characteristic color, and a second reduction to the neutral species results in another color change.

These reversible color-changing capabilities make bipyridinium compounds like this compound promising candidates for applications in smart windows, displays, and other electrochromic devices. sigmaaldrich.com The specific color and the stability of the different redox states can be tuned by altering the substituents on the nitrogen atoms, providing a platform for fundamental studies into the relationship between molecular structure and electrochromic behavior.

Design Principles for Molecular Switches and Machines